Desmethyl Ceftaroline Fosamil

Description

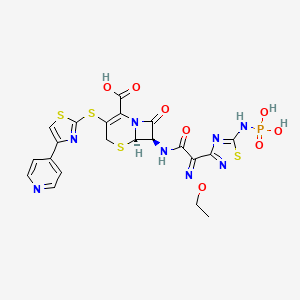

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H19N8O8PS4 |

|---|---|

Molecular Weight |

670.7 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2E)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-8-oxo-3-[(4-pyridin-4-yl-1,3-thiazol-2-yl)sulfanyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C21H19N8O8PS4/c1-2-37-26-12(15-25-20(42-28-15)27-38(34,35)36)16(30)24-13-17(31)29-14(19(32)33)11(8-39-18(13)29)41-21-23-10(7-40-21)9-3-5-22-6-4-9/h3-7,13,18H,2,8H2,1H3,(H,24,30)(H,32,33)(H3,25,27,28,34,35,36)/b26-12+/t13-,18-/m1/s1 |

InChI Key |

KNFZNJURPUBKOA-RGNVORMGSA-N |

Isomeric SMILES |

CCO/N=C(\C1=NSC(=N1)NP(=O)(O)O)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=NC=C5)C(=O)O |

Canonical SMILES |

CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=NC=C5)C(=O)O |

Origin of Product |

United States |

Mechanistic Pathways of Desmethyl Ceftaroline Fosamil Formation

Elucidation of Synthetic Derivations Leading to Desmethyl Ceftaroline (B109729) Fosamil during Chemical Synthesis of Ceftaroline Fosamil

The presence of Desmethyl Ceftaroline Fosamil in the final drug substance is most plausibly attributed to its formation as a process-related impurity during the multi-step synthesis of Ceftaroline Fosamil. veeprho.com Impurities in ceftaroline fosamil can arise from unreacted intermediates, residual starting materials, or by-products from various reaction steps. veeprho.comfda.gov

The synthesis of Ceftaroline Fosamil involves several key stages, including the construction of the core cephalosporin (B10832234) structure and the attachment of its characteristic side chains. A critical step in many documented synthetic routes is the quaternization of a pyridine (B92270) ring on the C-3 side chain substituent. This reaction typically involves the methylation of a nitrogen atom on the pyridine ring using a methylating agent, such as iodomethane.

This compound is, by definition, the direct precursor to Ceftaroline Fosamil prior to this methylation step. The formation of this compound as an impurity can occur through two primary mechanisms:

Incomplete Methylation: If the quaternization reaction does not proceed to completion, a certain percentage of the unmethylated precursor will remain. This unreacted intermediate, if not completely removed during downstream purification processes, will be carried through to the final steps, resulting in the presence of this compound.

Demethylation of the Final Product: While less common under standard synthetic conditions, it is chemically possible for the N-methylpyridinium group to undergo demethylation under certain unintended reaction conditions during subsequent synthetic manipulations or work-up procedures, although this is not a reported issue.

Therefore, this compound is best characterized as a process-related impurity stemming from an incomplete methylation reaction. Its control and removal are critical aspects of the manufacturing process to ensure the purity of the final active pharmaceutical ingredient. fda.gov

Investigation of Degradation Pathways Resulting in this compound

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a drug substance. nih.gov Ceftaroline Fosamil has been subjected to various stress conditions, including hydrolysis, oxidation, heat, and light, revealing its susceptibility to degradation. nih.govresearchgate.net While these studies have identified several degradation products, the formation of this compound is not a prominently reported pathway.

Hydrolytic stability studies of Ceftaroline Fosamil have been conducted across a range of pH conditions. The molecule shows significant instability in basic (alkaline) environments, while it is relatively more stable under acidic and neutral conditions. researchgate.netjapsonline.comjapsonline.com The primary hydrolytic degradation pathways involve:

Hydrolysis of the Phosphonate (B1237965) Group: Cleavage of the N-phosphono bond to yield the active metabolite, Ceftaroline. tandfonline.com

Hydrolysis of the β-Lactam Ring: Opening of the four-membered β-lactam ring, a characteristic degradation route for all cephalosporins, which results in a loss of antibacterial activity and the formation of the inactive metabolite Ceftaroline M-1. tandfonline.comdrugbank.com

Demethylation of the N-methylpyridinium ring is not a typical outcome of hydrolysis for this class of compounds. The carbon-nitrogen bond of the methyl group is generally stable under hydrolytic conditions that typically cleave esters and amides, such as the β-lactam ring.

| Condition | Solvent/Medium | Temperature | Observed Stability/Degradation | Primary Products |

|---|---|---|---|---|

| Acidic Hydrolysis | 0.1 M HCl | Room Temp | Relatively Stable | Minimal degradation observed. researchgate.netjapsonline.com |

| Neutral Hydrolysis | Water | 70°C | Stable | No significant degradation observed. japsonline.com |

| Basic Hydrolysis | 0.1 M / 0.01 M NaOH | Room Temp | Unstable, rapid degradation | Open β-lactam ring products, Ceftaroline. researchgate.nettandfonline.com |

Ceftaroline Fosamil has demonstrated sensitivity to oxidative, thermal, and photolytic stress. nih.gov

Oxidative Degradation: Studies using hydrogen peroxide (H₂O₂) have shown that Ceftaroline Fosamil is unstable under oxidative conditions. researchgate.net However, the degradation products are typically associated with oxidation of the sulfur atoms in the thiadiazole or thiazole (B1198619) rings, rather than demethylation.

Thermal Degradation (Thermolysis): Exposure to elevated temperatures (e.g., 40°C and 60°C) leads to significant degradation. researchgate.netnih.gov The primary product identified under thermal stress is often Ceftaroline, resulting from the cleavage of the thermally labile phosphonate group. researchgate.net Eight unknown degradation products were detected in one study under thermal and photolytic stress, but their structures were not all elucidated. nih.gov

Photodegradation: Ceftaroline Fosamil is highly sensitive to light, particularly UVC radiation. nih.govresearchgate.net Photochemical reactions can be complex, potentially involving radical mechanisms or rearrangements. While photolytic cleavage of N-methyl groups on pyridinium (B92312) rings is a known photochemical reaction for some molecules, it has not been specifically identified as a degradation pathway for Ceftaroline Fosamil in published stability studies. mdpi.comheraldopenaccess.us

| Stress Condition | Conditions | Identified Major Degradation Products |

|---|---|---|

| Thermal (Thermolysis) | 40°C - 70°C | Ceftaroline (loss of phosphonate group). nih.govresearchgate.net |

| Oxidative | 3% Hydrogen Peroxide | Unstable, various unspecified oxidation products. researchgate.net |

| Photolytic | UVC Light | Unstable, formation of multiple unknown products. nih.govresearchgate.net |

| Alkaline | NaOH solution | Open β-lactam ring product (Ceftaroline M-1). tandfonline.comdrugbank.com |

Enzymatic or Non-Enzymatic Biotransformation Routes in In Vitro Systems Leading to this compound

Ceftaroline Fosamil is a prodrug designed for rapid conversion to its active form, Ceftaroline, in the body. wikipedia.org This biotransformation is the primary metabolic pathway observed in in vitro systems containing plasma or relevant enzymes.

The main biotransformation routes are:

Enzymatic Dephosphorylation: In plasma, phosphatase enzymes rapidly hydrolyze the N-phosphonoamino group of Ceftaroline Fosamil to release the active drug, Ceftaroline. drugbank.comoup.com This is the intended and predominant metabolic pathway.

Hydrolysis of β-Lactam Ring: A portion of Ceftaroline can be further metabolized via hydrolysis of the β-lactam ring to form the microbiologically inactive, open-ring metabolite known as Ceftaroline M-1. drugbank.comwikipedia.org An additional metabolite, M2, has also been mentioned. nih.gov

Enzymatic demethylation is a common metabolic reaction for many drugs, often mediated by cytochrome P450 (CYP) enzymes in the liver. However, in vitro studies using human liver microsomes have indicated that neither Ceftaroline Fosamil nor Ceftaroline significantly inhibits major cytochrome P450 isoenzymes. This suggests that the compound is not a major substrate for these enzymes. Consequently, the formation of this compound through an enzymatic N-demethylation pathway is not a reported or expected route of biotransformation. nih.gov The primary metabolic fate in in vitro systems is its conversion to Ceftaroline and Ceftaroline M-1.

| Metabolite | Parent Compound | Formation Pathway | System | Biological Activity |

|---|---|---|---|---|

| Ceftaroline (M1) | Ceftaroline Fosamil | Enzymatic dephosphorylation | Plasma | Active. drugbank.comnih.gov |

| Ceftaroline M-1 | Ceftaroline | Hydrolysis of β-lactam ring | Plasma/Liver | Inactive. drugbank.comwikipedia.org |

| Ceftaroline M2 | Ceftaroline | Opening of β-lactam ring | Liver | Inactive. nih.gov |

Based on a comprehensive review of scientific literature, there is no specific information available regarding a compound named “this compound.” The existing body of research focuses extensively on the prodrug Ceftaroline Fosamil, its active metabolite Ceftaroline, and its inactive metabolite, Ceftaroline M-1, along with other related degradation products.

Therefore, it is not possible to generate a scientifically accurate article on "this compound" that adheres to the requested outline, as no data on its specific analytical methodologies, chromatographic separation, or spectroscopic characterization has been found.

Advanced Analytical Methodologies for Detection and Quantification of Desmethyl Ceftaroline Fosamil in Research Matrices

Electrochemical Detection Methods for Impurity Profiling

Electrochemical sensors offer a promising avenue for the rapid and sensitive detection of pharmaceutical compounds and their impurities. For cephalosporins, including by extension their related substances like Desmethyl Ceftaroline (B109729) Fosamil, electrochemical methods are being explored for their potential in impurity profiling. These techniques are predicated on the electrochemical activity of the target molecules, where characteristic redox reactions can be measured at an electrode. electrochemsci.org

Voltammetric techniques, such as square wave voltammetry, have been investigated to understand the electrochemical fingerprints of cephalosporins. acs.org The core structure of cephalosporins and their various side chains produce distinct electrochemical signals. nih.gov Degradation of the cephalosporin (B10832234) molecule, for instance through the hydrolysis of the β-lactam ring, leads to the disappearance of characteristic electrochemical signals and the appearance of new ones corresponding to the degradation products. acs.org This change in the voltammetric fingerprint can be correlated with the presence and profile of impurities. acs.org

For impurity profiling, this means that an electrochemical sensor could potentially monitor the degradation of a parent compound like Ceftaroline Fosamil and the emergence of related substances. By combining voltammetry with separation techniques like liquid chromatography, it is possible to correlate specific electrochemical signals to individual degradation products. acs.org While research has demonstrated the applicability of these methods for monitoring cephalosporin integrity in process waters and for detecting various cephalosporins, specific electrochemical methods tailored directly to the impurity profiling of Desmethyl Ceftaroline Fosamil are not yet extensively detailed in the literature. electrochemsci.orgacs.org However, the principles established for the broader class of cephalosporins suggest the feasibility of developing such targeted sensors. Methods like adsorptive stripping voltammetry have shown high selectivity and precision for other cephalosporins, indicating potential for sensitive impurity quantification.

Method Validation Parameters for this compound in Research Settings (e.g., Accuracy, Precision, Limits of Detection/Quantification)

The validation of analytical methods is crucial to ensure the reliability and consistency of data in research settings. For this compound, which is an impurity or related substance of Ceftaroline Fosamil, its detection and quantification are typically part of stability-indicating methods developed for the parent drug. researchgate.net These methods, often based on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), are validated according to guidelines from the International Council for Harmonisation (ICH) to demonstrate their suitability. japsonline.comjddtonline.info Key validation parameters include accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). jddtonline.info

Accuracy

Accuracy is determined by assessing the closeness of the experimental value to a known true value and is often expressed as a percentage recovery. jddtonline.info For methods analyzing Ceftaroline Fosamil and its impurities, accuracy is tested by spiking a known quantity of the standard into a sample matrix. Studies show high recovery rates, indicating the methods are accurate for quantifying the active pharmaceutical ingredient in the presence of its related substances.

Table 1: Accuracy of Analytical Methods for Ceftaroline Fosamil This interactive table summarizes recovery data from various validated methods.

| Analytical Method | Concentration Level | Mean Recovery (%) | Citation |

| UV-VIS Spectrophotometry | Not Specified | 100 ± 2.67 | ufrgs.br |

| RP-HPLC | Not Specified | 99.5 - 100.2 | researchgate.net |

| UPLC-MS/MS | 50% | 106.98 | japsonline.com |

| UPLC-MS/MS | 100% | 95.48 | japsonline.com |

| UPLC-MS/MS | 150% | 95.48 | japsonline.com |

Precision

Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. jddtonline.info It is typically expressed as the relative standard deviation (%RSD). Precision is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). Low %RSD values indicate a high degree of precision.

Table 2: Precision of Analytical Methods for Ceftaroline Fosamil This interactive table presents intra-day and inter-day precision data.

| Analytical Method | Precision Type | Concentration | %RSD | Citation |

| UV-VIS Spectrophotometry | Repeatability | Not Specified | 0.98 | ufrgs.br |

| UV-VIS Spectrophotometry | Intermediate Precision | Not Specified | 0.87 | ufrgs.br |

| RP-HPLC | Method Precision | Not Specified | < 0.85 | researchgate.net |

| UPLC-MS/MS | Intra-day | 100 ng/ml | 2.01 | japsonline.com |

| UPLC-MS/MS | Intra-day | 500 ng/ml | 1.09 | japsonline.com |

| UPLC-MS/MS | Intra-day | 1000 ng/ml | 1.40 | japsonline.com |

| UPLC-MS/MS | Inter-day | 100 ng/ml | 2.5 | japsonline.com |

| UPLC-MS/MS | Inter-day | 500 ng/ml | 1.3 | japsonline.com |

| UPLC-MS/MS | Inter-day | 1000 ng/ml | 1.1 | japsonline.com |

| HPLC-UV | Intra-assay | Not Specified | < 4 | nih.gov |

| HPLC-UV | Inter-assay | Not Specified | < 6 | nih.gov |

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. jddtonline.info These parameters are critical for impurity analysis, as they define the sensitivity of the method for detecting trace amounts of substances like this compound.

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Ceftaroline Fosamil This interactive table details the sensitivity of various analytical methods.

| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Citation |

| HPLC-DAD | 0.15 µg/mL | 0.5 µg/mL | nih.gov |

| UPLC-MS/MS | 30 ng/mL | 100 ng/mL | japsonline.com |

| UV-VIS Spectrophotometry | 0.51 µg/mL | 1.55 µg/mL | ufrgs.br |

Investigational Impact of Desmethyl Ceftaroline Fosamil on Ceftaroline Prodrug Stability and Integrity in Research Formulations

Influence on Long-Term Stability Studies of Ceftaroline (B109729) Fosamil Batches

The presence of impurities can be a critical factor in the long-term stability of any pharmaceutical product. In the case of Ceftaroline Fosamil, the presence of Desmethyl Ceftaroline Fosamil in research batches could potentially accelerate the degradation of the parent compound or lead to the formation of other, new degradation products over time. Long-term stability studies are designed to monitor the concentration of the active pharmaceutical ingredient (API) and its related substances under controlled storage conditions.

While specific public data on the direct influence of this compound on Ceftaroline Fosamil's long-term stability is limited, general principles of drug stability suggest that the presence of a structurally similar impurity could potentially impact the solid-state stability of the API. acs.org For instance, impurities can disrupt the crystal lattice of the API, creating sites that are more susceptible to degradation. In solution, impurities can alter the pH or participate in catalytic degradation reactions.

A hypothetical long-term stability study might track the levels of Ceftaroline Fosamil and its key impurities, including this compound, over a period of 24 months at 25°C/60% RH. The findings could be presented in a data table to illustrate potential trends.

Hypothetical Long-Term Stability Data for a Ceftaroline Fosamil Research Batch

| Time (Months) | Ceftaroline Fosamil Assay (%) | This compound (%) | Total Degradation Products (%) |

|---|---|---|---|

| 0 | 99.8 | 0.10 | 0.20 |

| 3 | 99.5 | 0.12 | 0.38 |

| 6 | 99.2 | 0.15 | 0.65 |

| 12 | 98.6 | 0.21 | 1.19 |

| 18 | 97.9 | 0.28 | 1.82 |

This table is for illustrative purposes and does not represent actual study data.

Effects on Formulation Compatibility and Excipient Interactions in Pre-Clinical Preparations

Excipients are essential components of pharmaceutical formulations, and their compatibility with the API is crucial for product stability. The presence of an impurity like this compound could potentially lead to unforeseen interactions with excipients in pre-clinical preparations of Ceftaroline Fosamil. For example, Ceftaroline Fosamil for injection is formulated with L-arginine to adjust the pH. tga.gov.au An impurity could alter the local pH environment, potentially affecting the stability of the API or its interaction with L-arginine.

A compatibility study for a research formulation of Ceftaroline Fosamil might evaluate the impact of "spiking" the formulation with varying levels of this compound and observing the effects on the formulation's stability and physical appearance when mixed with common intravenous diluents.

Hypothetical Formulation Compatibility of Ceftaroline Fosamil with Varying Levels of this compound

| Formulation | This compound Level (%) | Diluent | Observation at 24h (4°C) |

|---|---|---|---|

| A | 0.1 (Control) | 0.9% Sodium Chloride | Clear, colorless solution |

| B | 0.5 | 0.9% Sodium Chloride | Clear, colorless solution |

| C | 1.0 | 0.9% Sodium Chloride | Slight yellowing observed |

| D | 0.1 (Control) | 5% Dextrose | Clear, colorless solution |

| E | 0.5 | 5% Dextrose | Slight yellowing observed |

This table is for illustrative purposes and does not represent actual study data.

These hypothetical results suggest that higher levels of this compound could lead to incompatibilities, particularly with dextrose-containing solutions, manifesting as color change and particulate formation. Such incompatibilities would be a significant concern for the development of a stable and safe injectable product.

Relationship between this compound Levels and Physicochemical Attributes of Ceftaroline Fosamil (Excluding Basic Properties)

The presence of impurities, even at low levels, can influence the physicochemical attributes of an API. For Ceftaroline Fosamil, an increase in the level of this compound could potentially affect properties such as solubility, aggregation, and appearance of the reconstituted solution. Cephalosporins are known to be susceptible to changes in their physical properties due to degradation. msdvetmanual.com

For instance, the formation of degradation products can sometimes lead to a decrease in solubility or an increase in the propensity for aggregation, which could have implications for the manufacturing process and the performance of the final drug product. While specific data correlating this compound levels to these attributes are not published, a research study could investigate such relationships.

Hypothetical Impact of this compound on Physicochemical Attributes of a Ceftaroline Fosamil Solution

| Sample | This compound Level (%) | Aqueous Solubility (mg/mL) | Aggregation Index (by light scattering) | Appearance of Solution |

|---|---|---|---|---|

| 1 | 0.1 | 15.2 | 1.05 | Clear, colorless |

| 2 | 0.5 | 14.8 | 1.25 | Clear, very pale yellow |

| 3 | 1.0 | 14.1 | 1.80 | Pale yellow, slightly opalescent |

This table is for illustrative purposes and does not represent actual study data.

This hypothetical data illustrates a potential trend where increasing levels of this compound are associated with a decrease in the aqueous solubility of the bulk drug and an increase in the aggregation of molecules in solution. This could be due to intermolecular interactions involving the impurity. The change in the appearance of the solution from clear and colorless to yellow and opalescent is also a common indicator of degradation and impurity formation in cephalosporin (B10832234) formulations. ijpcbs.com

Degradation Kinetics Modeling in the Presence of this compound

Understanding the degradation kinetics of a drug is fundamental to predicting its shelf-life and ensuring its stability. The degradation of Ceftaroline Fosamil has been shown to be influenced by factors such as temperature, pH, and light. mdpi.comnih.gov The presence of an impurity like this compound could, in theory, alter the degradation kinetics of the parent drug.

Kinetic modeling can be a powerful tool to understand these complex relationships. nih.gov For example, an impurity could act as a catalyst for the degradation of the API, changing the reaction from a simple first-order degradation to a more complex kinetic model. It could also be an intermediate in a sequential degradation pathway.

A potential kinetic study could compare the degradation rate of pure Ceftaroline Fosamil with that of Ceftaroline Fosamil containing a known amount of this compound under stress conditions (e.g., elevated temperature).

Hypothetical Degradation Kinetics of Ceftaroline Fosamil at 60°C

| Sample | Initial this compound (%) | Degradation Rate Constant (k) (day⁻¹) | Reaction Order |

|---|---|---|---|

| Pure Ceftaroline Fosamil | <0.05 | 0.085 | Pseudo-first-order |

This table is for illustrative purposes and does not represent actual study data.

The hypothetical data suggests that the presence of this compound increases the degradation rate constant of Ceftaroline Fosamil and alters the apparent order of the reaction. This would indicate a direct role of the impurity in the degradation pathway, a critical finding for formulation development and control strategies. While such models are common in pharmaceutical development, specific models incorporating the effects of this compound on Ceftaroline Fosamil degradation have not been published in the scientific literature.

Theoretical and in Silico Exploration of Desmethyl Ceftaroline Fosamil Biological Relevance

Molecular Docking and Dynamics Simulations to Predict Potential Receptor Interactions

In silico molecular docking and dynamics simulations serve as powerful predictive tools to hypothesize the binding affinity and interaction patterns of a ligand with a target receptor. For Desmethyl Ceftaroline (B109729) Fosamil, the primary receptor of interest would be Penicillin-Binding Proteins (PBPs), the established targets for β-lactam antibiotics like the active form of Ceftaroline. nih.govmdpi.com

Molecular docking simulations for the known active metabolite, Ceftaroline, have demonstrated high binding affinity for essential bacterial PBPs, including PBP2a of methicillin-resistant Staphylococcus aureus (MRSA) and PBP2x of Streptococcus pneumoniae. nih.govmdpi.com This potent binding is a key contributor to its broad-spectrum activity. oup.com The interaction is characterized by the covalent acylation of a serine residue within the PBP active site by the β-lactam ring of the cephalosporin (B10832234).

A theoretical docking study of Desmethyl Ceftaroline Fosamil would first require the generation of its 3D structure, assuming demethylation at the N-methylpyridinium group on the C-3 side chain. This modification would alter the charge and steric profile of the side chain. Simulations would then place this hypothetical structure into the active site of various PBPs (e.g., PBP2a, PDB ID: 3ZG0). dntb.gov.ua The primary hypothesis is that the fundamental binding mechanism—covalent modification via the β-lactam ring—would remain. However, the binding energy and stability of the initial non-covalent complex could be altered. The loss of the methyl group might subtly change the orientation of the C-3 side chain within the binding pocket, potentially affecting interactions with surrounding amino acid residues. dntb.gov.ua

Molecular dynamics simulations could further explore the stability of the docked pose over time. These simulations would model the movement of the ligand, receptor, and surrounding solvent molecules, providing insights into the flexibility of the complex and the durability of key hydrogen bonds and electrostatic interactions. It is plausible that the change from a quaternary amine (pyridinium) to a tertiary amine (pyridine) would reduce the positive charge localization, potentially weakening long-range electrostatic interactions that guide the initial binding to the active site.

Table 1: Theoretical Docking Parameters for Ceftaroline Metabolites vs. PBP2a This table is illustrative and based on published data for known compounds and theoretical properties for the hypothetical compound.

| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothesized) | Predicted Stability |

|---|---|---|---|

| Ceftaroline (Active Metabolite) | -6.32 to -11.25 dntb.gov.ua | SER403, TYR446, SER462, ASN464, THR600 dntb.gov.ua | High |

| Desmethyl Ceftaroline (Hypothetical Active Form) | Potentially altered due to modified C-3 side chain electrostatics | SER403 (covalent), other interactions may vary | Requires simulation |

Computational Assessment of Predicted Enzymatic Transformations

The known metabolic pathway for the prodrug Ceftaroline Fosamil is straightforward and occurs in plasma. rxlist.com It involves two primary, sequential enzymatic transformations:

Dephosphorylation: Plasma phosphatases rapidly cleave the N-phosphonoamino group to release the bioactive molecule, Ceftaroline. rxlist.comnih.gov

β-Lactam Ring Hydrolysis: The β-lactam ring of Ceftaroline can be hydrolyzed, likely by esterases, to form the microbiologically inactive, open-ring metabolite known as Ceftaroline M-1 or M-2. rxlist.commdpi.com

A computational assessment of the metabolism of the hypothetical this compound would predict a similar cascade. The phosphono group would still be the primary site for phosphatase activity, leading to the formation of "Desmethyl Ceftaroline." The subsequent hydrolysis of the β-lactam ring would also be expected, yielding an inactive, open-ring "Desmethyl Ceftaroline M-1."

The defining feature of this hypothetical compound is the absence of a methyl group. If this demethylation were to occur in vivo, it would represent a separate metabolic pathway. Computational metabolism prediction tools (e.g., those based on cytochrome P450 (CYP) enzyme models) could be used to assess the likelihood of such a reaction. The N-methylpyridinium moiety is generally stable; however, certain CYP isoforms are capable of N-dealkylation. A theoretical analysis might predict that this would be a minor pathway, if it occurs at all, compared to the rapid and efficient dephosphorylation of the prodrug.

Comparative Structural Analysis with Known Biologically Active or Inactive Metabolites of Ceftaroline

A comparative structural analysis highlights the critical importance of specific functional groups for biological activity. The key structures in the Ceftaroline family are the prodrug, the active drug, and the inactive open-ring metabolite. rxlist.commdpi.com

Ceftaroline Fosamil (Prodrug): Features an N-phosphonoamino group on the 1,2,4-thiadiazole (B1232254) ring. rxlist.com This group enhances water solubility but renders the molecule inactive until it is cleaved. oup.com

Ceftaroline (Active Metabolite, M1): The result of dephosphorylation. Its activity stems from the intact β-lactam ring and the specific C-3 and C-7 side chains that confer high affinity for PBPs. nih.govoup.com The C-3 side chain contains a 1,3-thiazole ring linked to a positively charged N-methylpyridinium group, which is crucial for its anti-MRSA activity. oup.com

Ceftaroline M-1 (Inactive Metabolite, M-2): Formed by the hydrolysis of the amide bond in the β-lactam ring. rxlist.com This structural change eliminates the molecule's ability to acylate PBPs, rendering it microbiologically inactive. rxlist.comfda.gov

The most significant comparison is between the active form, Ceftaroline, and its hypothetical desmethyl analogue. The positive charge of the N-methylpyridinium group in Ceftaroline is thought to play a role in receptor interaction and possibly bacterial cell penetration. nih.govacs.org Removing the methyl group to form a neutral pyridine (B92270) ring would likely have a significant impact on its PBP binding affinity and, consequently, its antimicrobial potency.

Table 2: Structural and Activity Comparison of Ceftaroline and Related Compounds

| Compound Name | Key Structural Features | Biological Activity |

|---|---|---|

| Ceftaroline Fosamil | Prodrug with N-phosphonoamino group. N-methylpyridinium on C-3 side chain. rxlist.com | Inactive Prodrug |

| Ceftaroline | Active form; free amine on thiadiazole. Intact β-lactam ring. N-methylpyridinium on C-3 side chain. nih.govoup.com | Active |

| Ceftaroline M-1 | Hydrolyzed (open) β-lactam ring. rxlist.com | Inactive |

| This compound | Hypothetical prodrug with N-phosphonoamino group. N-pyridine on C-3 side chain. | Inactive Prodrug (Theoretical) |

| Desmethyl Ceftaroline | Hypothetical active form with intact β-lactam ring. N-pyridine on C-3 side chain. | Activity unknown; predicted to be lower than Ceftaroline (Theoretical) |

Hypothesized Role, if any, in Off-Target Binding or Interference with In Vitro Assays (Theoretical, Not Observed)

While the primary targets of Ceftaroline are bacterial PBPs, in silico and in vitro studies can explore potential off-target interactions. For instance, recent computational studies investigated the binding of Ceftaroline and its metabolites to non-bacterial targets like the SARS-CoV-2 proteases, Mpro and PLpro. mdpi.comresearchgate.net These studies showed that the thiadiazole ring could theoretically interact with cysteine proteases. mdpi.comnih.gov

Theoretically, Desmethyl Ceftaroline could also exhibit such off-target binding. The structural change from a permanently charged N-methylpyridinium to a neutral pyridine group could alter its affinity for such off-targets. A change in charge and polarity could modify its interaction with protein binding pockets or its potential to interfere with biological assays.

In the context of in vitro assays, particularly bioanalytical methods like HPLC or LC-MS/MS used for pharmacokinetic studies, metabolites can sometimes cause interference. science.govresearchgate.net An assay developed to quantify Ceftaroline might see a different retention time or mass-to-charge ratio for a desmethyl analogue. If Desmethyl Ceftaroline were formed in vivo, it would be a new, distinct chemical entity. A hypothetical role in assay interference would depend entirely on its physicochemical properties (e.g., polarity, ionization efficiency) relative to the parent drug and other known metabolites. Computational chemistry could predict chromatographic behavior, suggesting that the more polar, uncharged pyridine ring of the desmethyl version would likely lead to a different retention time compared to the N-methylpyridinium of Ceftaroline, minimizing the risk of direct co-elution and interference.

Future Research Directions and Methodological Advancements for Desmethyl Ceftaroline Fosamil Studies

Development of Certified Reference Standards for Research Applications

The availability of a high-purity, fully characterized Certified Reference Standard (CRS) for Desmethyl Ceftaroline (B109729) Fosamil is a prerequisite for accurate and reproducible research. A CRS serves as the definitive benchmark for qualitative identification and quantitative measurement in analytical methods. Future research efforts must prioritize the development of such a standard.

The process involves several critical stages:

Targeted Synthesis: A synthetic route designed specifically to produce Desmethyl Ceftaroline Fosamil in high yield, minimizing the formation of other related impurities.

Orthogonal Purification: Employment of multiple purification techniques based on different chemical principles (e.g., preparative High-Performance Liquid Chromatography (HPLC) followed by crystallization) to achieve purity levels exceeding 99.5%.

Comprehensive Characterization: Rigorous structural elucidation and identity confirmation using a suite of spectroscopic and spectrometric techniques.

The data generated from this characterization is essential for the certificate of analysis that accompanies the CRS. This certificate provides the metrological traceability required for its use in regulated environments and academic research.

| Analytical Technique | Purpose | Expected Information Yielded |

|---|---|---|

| 1H and 13C Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Confirms the covalent structure, including the absence of the N-methyl group on the pyridinium (B92312) ring and the presence of the fosamil moiety. |

| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Confirmation | Provides a highly accurate mass measurement (typically < 5 ppm error) to confirm the elemental composition. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Group Identification | Verifies the presence of key functional groups (e.g., C=O of β-lactam, P=O of phosphate, C=N of oxime). |

| HPLC with UV Detection | Purity Assessment | Quantifies the main compound peak area relative to any detectable impurities to establish a purity value (e.g., % area). |

| Karl Fischer Titration | Water Content Measurement | Determines the amount of residual water, which is critical for calculating purity on an anhydrous basis. |

Application of Artificial Intelligence and Machine Learning in Predicting Impurity Formation and Stability

The formation of this compound can occur during both the synthesis of Ceftaroline Fosamil and its subsequent storage. Artificial Intelligence (AI) and Machine Learning (ML) models offer a powerful, data-driven approach to predict and control the emergence of this impurity.

Future research can focus on developing predictive models based on large datasets of experimental conditions.

Impurity Formation Prediction: ML algorithms, such as gradient boosting or neural networks, can be trained on synthetic process data. By inputting parameters like reaction temperature, pH, solvent composition, catalyst type, and reaction time, the model could predict the final concentration of this compound. This allows for the in-silico optimization of reaction conditions to minimize its formation.

Stability Modeling: Quantitative Structure-Property Relationship (QSPR) models, enhanced with ML, can predict the degradation rate of Ceftaroline Fosamil into its desmethyl variant under various stress conditions (e.g., temperature, humidity, light exposure). This is invaluable for establishing optimal storage conditions and predicting shelf-life.

| Application Area | Input Data Parameters | Potential AI/ML Model | Research Outcome |

|---|---|---|---|

| Synthetic Process Optimization | Temperature, pH, reactant concentrations, solvent system, catalyst load, time | Random Forest, Artificial Neural Network (ANN) | A predictive model that identifies process conditions minimizing the formation of this compound. |

| Forced Degradation & Stability Prediction | Storage temperature, humidity, light intensity, initial purity, formulation excipients | Support Vector Machines (SVM), Gradient Boosting Models | Accurate prediction of degradation pathways and shelf-life, reducing the need for extensive long-term stability studies. |

Advanced Metabolomics Approaches to Differentiate Minor Metabolic Products from Synthetic Impurities

A key analytical challenge is distinguishing between this compound present as a pre-existing synthetic impurity in the drug product and the same molecule formed as a minor metabolite in vivo. Advanced metabolomics provides sophisticated tools to resolve this ambiguity.

A definitive future research approach would involve stable isotope labeling.

Synthesis of Labeled Parent Drug: Synthesize Ceftaroline Fosamil with a stable isotope label (e.g., ¹³C or ¹⁵N) at a position that is retained in the desmethyl variant.

In Vivo/In Vitro Administration: Administer the labeled Ceftaroline Fosamil in a pre-clinical model (e.g., liver microsomes, animal studies).

LC-HRMS Analysis: Analyze biological samples using Liquid Chromatography-High-Resolution Mass Spectrometry.

If the detected this compound is isotopically labeled, it is confirmed as a metabolic product .

If an unlabeled version is detected, it originated from an impurity in the administered drug substance.

This approach provides unequivocal evidence of the molecule's origin, which is crucial for building accurate metabolic maps and for regulatory submissions concerning impurity qualification.

| Method | Principle | Advantage | Limitation |

|---|---|---|---|

| Stable Isotope Labeling (SIL) | Use of a mass-shifted parent drug to trace the origin of downstream products. | Unambiguous and definitive differentiation. Considered the gold standard. | Requires complex, costly synthesis of the labeled parent compound. |

| Comparative Profiling | Comparing the analytical profile of a blank drug product to that of a biological sample post-administration. | Does not require labeled compounds; uses standard analytical methods. | Can be ambiguous if the impurity level is very low and close to the limit of detection in the biological matrix. |

Integrated Analytical Platforms for Comprehensive Impurity Profiling in Complex Biological Matrices (Pre-Clinical)

Detecting and quantifying trace levels of this compound in complex pre-clinical biological matrices (e.g., plasma, urine, tissue homogenates) requires analytical platforms with exceptional sensitivity and selectivity. Future research should move beyond standard HPLC-MS/MS towards integrated, multi-dimensional platforms.

Two-Dimensional Liquid Chromatography (2D-LC): Coupling two different LC columns (e.g., reversed-phase and HILIC) provides a dramatic increase in peak capacity. This is essential for resolving this compound from isomers or other structurally similar molecules that may co-elute in a single-dimension separation.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): Adding ion mobility as a separation dimension after chromatography (LC-IMS-MS) separates ions based on their size, shape, and charge (their collisional cross-section, CCS). This can separate this compound from matrix interferences or isomers that have the same mass and retention time, providing an extra layer of confirmation and cleaner mass spectra.

These integrated platforms will enable the creation of highly detailed impurity and metabolite profiles, ensuring that no related substances are missed, even at very low concentrations.

Exploration of this compound as a Chemical Marker for Process Control in Academic Synthesis Research

In the context of academic and process development research, this compound can be utilized not just as an impurity to be minimized, but as an informative chemical marker for real-time process control. This aligns with the principles of Process Analytical Technology (PAT) and Quality by Design (QbD).

The research would involve developing and calibrating in-line or at-line spectroscopic methods (e.g., Raman or Near-Infrared spectroscopy) to monitor the synthetic reaction mixture.

Correlation: A calibration model would be built to correlate the spectroscopic signal with the concentration of this compound, as determined by offline HPLC.

Real-Time Monitoring: During synthesis, the spectroscopic probe would provide real-time data. A sudden increase in the signal corresponding to this compound would indicate a process deviation (e.g., a temperature excursion, a pH shift) that favors the demethylation pathway.

Automated Control: This real-time information could trigger an automated control loop to correct the deviation (e.g., adjust cooling, add a buffer), thereby maintaining process consistency and maximizing the purity of the final product.

This application transforms the impurity from a negative outcome into a valuable data point for achieving a more robust and controlled synthetic process.

Q & A

Q. How can researchers reconcile differences in clinical cure rates between this compound monotherapy and combination regimens?

- Apply network meta-analysis to compare effect sizes across studies. Stratify results by infection type (e.g., bacteremic vs. non-bacteremic cases) and pathogen susceptibility. Use machine learning to identify patient subgroups benefiting most from combination therapy .

Q. What frameworks are effective for assessing the economic impact of this compound in antimicrobial stewardship programs?

- Build cost-effectiveness models comparing hospitalization costs, readmission rates, and antibiotic duration against standard therapies (e.g., vancomycin). Incorporate real-world data on resistance escalation and drug acquisition costs. Perform sensitivity analyses to identify cost drivers .

Q. How should researchers report adverse event data in this compound trials to meet regulatory standards?

- Use MedDRA coding for standardized terminology. Differentiate between treatment-emergent and serious adverse events (SAEs). Apply Fisher’s exact test to compare SAE incidence between treatment arms and adjust for multiple comparisons .

Methodological Best Practices

Q. Q. What guidelines ensure transparency in reporting in vitro and in vivo synergy studies involving this compound?

Q. How can researchers enhance the generalizability of pharmacokinetic models for this compound across ethnic populations?

Q. What ethical considerations are critical when designing trials for this compound in vulnerable populations (e.g., immunocompromised patients)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.